molecular formula C11H14O3S B3100463 3-Tosyltetrahydrofuran CAS No. 13694-84-3

3-Tosyltetrahydrofuran

Cat. No.: B3100463
CAS No.: 13694-84-3
M. Wt: 226.29 g/mol
InChI Key: LSOCCBCGJYSBKS-UHFFFAOYSA-N
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Description

3-Tosyltetrahydrofuran (C₁₁H₁₄O₃S, molecular weight: 226.29 g/mol) is a tetrahydrofuran (THF) derivative substituted with a tosyl (-SO₂C₆H₄CH₃) group at the 3-position. The tosyl group, a strong electron-withdrawing moiety, enhances the compound’s utility as an intermediate in organic synthesis, particularly in substitution reactions where it acts as a leaving group. Its synthesis often involves functionalization of THF via sulfonylation reactions under controlled conditions .

Key applications include its role in synthesizing complex heterocycles and phosphazene-based compounds. For example, 3-Tosyltetrahydrofuran has been employed in reactions with carbazolyldiamines to yield dispirophosphazenes, highlighting its versatility in coordination chemistry and catalysis .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyloxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3S/c1-9-2-4-10(5-3-9)15(12,13)11-6-7-14-8-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOCCBCGJYSBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

3-Tosyltetrahydrofuran can be synthesized through several methods. One common synthetic route involves the tosylation of tetrahydrofuran derivatives. The reaction typically uses p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity and yield of the product .

Industrial production methods for 3-Tosyltetrahydrofuran may involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-Tosyltetrahydrofuran undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azidotetrahydrofuran, while reduction with LiAlH4 produces tetrahydrofuran .

Scientific Research Applications

3-Tosyltetrahydrofuran has a wide range of applications in scientific research:

In medicinal chemistry, 3-Tosyltetrahydrofuran derivatives have shown potential as antibacterial and antiviral agents. Their ability to interact with biological targets makes them valuable in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Tosyltetrahydrofuran involves its ability to act as a versatile intermediate in chemical reactions. The tosyl group enhances the reactivity of the compound, allowing it to participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Comparison with Similar Tetrahydrofuran Derivatives

Structural and Functional Differences

The table below compares 3-Tosyltetrahydrofuran with four structurally analogous THF derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Reactivity/Applications
3-Tosyltetrahydrofuran C₁₁H₁₄O₃S 226.29 Tosyl (-SO₂C₆H₄CH₃) Substitution reactions (e.g., phosphazene synthesis ); leaving group in nucleophilic displacements.
3-Chloro-tetrahydrofuran C₄H₇ClO 106.55 Chloro (-Cl) High electrophilicity; used in polymer crosslinking and alkylation reactions .
3-Hydroxytetrahydrofuran C₄H₈O₂ 88.11 Hydroxy (-OH) Hydrogen-bonding capacity; intermediate in pharmaceuticals and chiral synthesis .
3-Keto-tetrahydrofuran C₄H₆O₂ 86.09 Keto (C=O) Keto-enol tautomerism; precursor in heterocyclic synthesis (e.g., Scheme 15 in ).
3,3-Dimethyltetrahydrofuran C₆H₁₀O 98.14 Dimethyl (-CH₃) Steric hindrance; solvent with high thermal stability .

Biological Activity

3-Tosyltetrahydrofuran is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

3-Tosyltetrahydrofuran is characterized by a tetrahydrofuran ring substituted with a tosyl group, which enhances its reactivity. The molecular formula is C10H11O2SC_{10}H_{11}O_2S, with a molecular weight of approximately 197.26 g/mol. The presence of the tosyl group contributes to its potential as a leaving group in various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

The biological activity of 3-tosyltetrahydrofuran has been investigated in several contexts:

  • Enzyme Interactions : Research indicates that 3-tosyltetrahydrofuran can act as a substrate for specific enzymes, influencing metabolic pathways. It has been shown to participate in enzyme-catalyzed reactions that may lead to the formation of active metabolites involved in cellular signaling and regulation .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of 3-tosyltetrahydrofuran may exhibit antimicrobial activity. For instance, certain modifications of the compound have been tested against various bacterial strains, demonstrating promising results .
  • Potential Anticancer Activity : There is emerging evidence that compounds related to 3-tosyltetrahydrofuran may possess anticancer properties. Some studies have focused on its ability to inhibit specific cancer cell lines, suggesting a mechanism involving apoptosis or cell cycle arrest .

Case Studies

Several case studies highlight the practical applications and effectiveness of 3-tosyltetrahydrofuran in biological systems:

  • Case Study on Antimicrobial Activity : A study evaluated the efficacy of 3-tosyltetrahydrofuran derivatives against Staphylococcus aureus. The results indicated that specific derivatives showed significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents .
  • Case Study on Enzyme Mechanisms : In an investigation into enzyme mechanisms, researchers utilized 3-tosyltetrahydrofuran as a model substrate to study the kinetics of enzyme-catalyzed reactions. The findings revealed that the compound's structure influenced the reaction rates and product formation, providing insights into its role in biochemical pathways .

Comparative Analysis

To better understand the unique properties of 3-tosyltetrahydrofuran, a comparison with related compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-TosyltetrahydrofuranC₉H₁₀O₂SLacks substituents on the tetrahydrofuran ringLimited biological activity
Benzylidene-4-tosyltetrahydrofuranC₁₄H₁₄O₂SContains a benzylidene groupNoted for antimicrobial properties
Hydroxymethyl tetrahydrofuranC₅H₁₀O₃Hydroxymethyl substitution at position 5Potential anticancer effects

This table illustrates how 3-tosyltetrahydrofuran stands out due to its specific functional groups and structural characteristics that enhance its biological activity compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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